molecular formula C21H34O3 B163564 Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate CAS No. 73279-38-6

Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate

Cat. No.: B163564
CAS No.: 73279-38-6
M. Wt: 334.5 g/mol
InChI Key: RWLSHOXCJVZJMD-KPMWKZHNSA-N
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Description

Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate, also known as 5-hydroxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid methyl ester, is a methyl ester derivative of hydroxyeicosatetraenoic acid (HETE). This compound is a member of the eicosanoid family, which are signaling molecules derived from arachidonic acid and other polyunsaturated fatty acids. Eicosanoids play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cell signaling .

Preparation Methods

The synthesis of methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate typically involves the esterification of 5-hydroxyicosatetraenoic acid. One common method involves the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by column chromatography .

Industrial production methods may involve similar esterification processes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in the formation of 5-oxo-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid methyl ester.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can undergo substitution reactions to form various derivatives.

Mechanism of Action

The mechanism of action of methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate involves its interaction with specific receptors and enzymes in the body. It acts as a ligand for eicosanoid receptors, such as the OXER1 receptor, which mediates its biological effects. The compound can modulate the activity of enzymes involved in the metabolism of arachidonic acid, leading to the production of other bioactive eicosanoids . These interactions influence various signaling pathways, including those related to inflammation, immune response, and cell proliferation .

Comparison with Similar Compounds

Methyl (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate is unique among eicosanoids due to its specific structure and biological activity. Similar compounds include:

These comparisons highlight the distinct properties and applications of this compound in scientific research and industry.

Properties

CAS No.

73279-38-6

Molecular Formula

C21H34O3

Molecular Weight

334.5 g/mol

IUPAC Name

methyl (5S,6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoate

InChI

InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21(23)24-2/h7-8,10-11,13-15,17,20,22H,3-6,9,12,16,18-19H2,1-2H3/b8-7-,11-10-,14-13-,17-15+/t20-/m1/s1

InChI Key

RWLSHOXCJVZJMD-KPMWKZHNSA-N

SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)OC)O

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)OC)O

Canonical SMILES

CCCCCC=CCC=CCC=CC=CC(CCCC(=O)OC)O

Pictograms

Irritant

Synonyms

(±)5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid, methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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